cis-4-Aminotetrahydropyran-3-OL
Overview
Description
Cis-4-Aminotetrahydropyran-3-OL: is an organic compound with the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol . It is a cyclic amino alcohol with a pyran ring structure. This compound is typically a colorless to yellow liquid with a distinctive odor and is highly soluble in water and organic solvents .
Scientific Research Applications
Cis-4-Aminotetrahydropyran-3-OL has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is utilized in the production of various chemical intermediates and as a reagent in industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: : Cis-4-Aminotetrahydropyran-3-OL can be synthesized through the reaction of tetrahydropyran with ammonia and hydrogen cyanide under alkaline conditions . This method requires specific experimental conditions and technical expertise to achieve the desired product.
Industrial Production Methods: : While detailed industrial production methods are not extensively documented, the synthesis generally involves similar principles as laboratory methods but on a larger scale. The process would likely include steps for purification and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: : Cis-4-Aminotetrahydropyran-3-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines .
Mechanism of Action
The mechanism by which cis-4-Aminotetrahydropyran-3-OL exerts its effects involves its interaction with specific molecular targets and pathways . The compound’s amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes. detailed mechanisms and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Trans-4-Aminotetrahydropyran-3-OL: Similar in structure but with different spatial arrangement of atoms.
4-Aminotetrahydropyran-2-OL: Differing by the position of the hydroxyl group on the pyran ring.
4-Aminotetrahydropyran-3-One: Contains a ketone group instead of a hydroxyl group.
Uniqueness: : Cis-4-Aminotetrahydropyran-3-OL is unique due to its specific cis-configuration, which can influence its reactivity and interactions compared to its trans-isomer and other similar compounds .
Properties
IUPAC Name |
(3R,4R)-4-aminooxan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-4-1-2-8-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQHDTRHGNGTLZ-UHNVWZDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]([C@@H]1N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001228782 | |
Record name | erythro-Pentitol, 3-amino-1,5-anhydro-2,3-dideoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001228782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363380-59-9 | |
Record name | erythro-Pentitol, 3-amino-1,5-anhydro-2,3-dideoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363380-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | erythro-Pentitol, 3-amino-1,5-anhydro-2,3-dideoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001228782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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